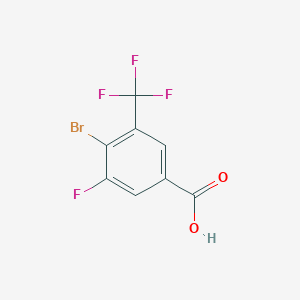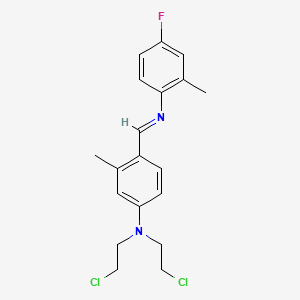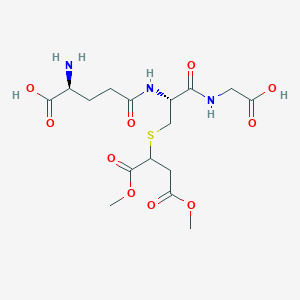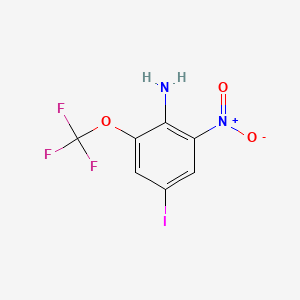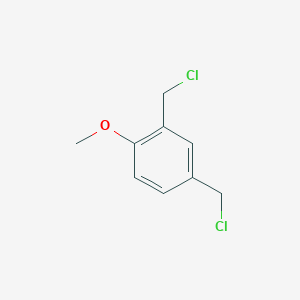
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It features a combination of fluorinated aromatic rings and an iridium center, coordinated with hexafluorophosphate as a counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process may include:
Ligand Synthesis: The fluorinated pyridine and benzene derivatives are synthesized through halogenation and subsequent functional group transformations.
Coordination Reaction: The ligands are then coordinated to an iridium precursor, such as iridium chloride, under specific conditions (e.g., elevated temperature, inert atmosphere).
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes:
Batch Reactors: Using large-scale reactors to carry out the coordination reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially altering the oxidation state of iridium.
Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.
Reduction: Reduction reactions affecting the iridium center or the ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Like sodium borohydride or hydrazine.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Major Products
The major products depend on the specific reactions and conditions but may include modified iridium complexes or decomposed ligand fragments.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst in various organic transformations, including hydrogenation and C-H activation.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Imaging Agents: Due to the presence of iridium, the compound might be explored as a contrast agent in imaging techniques.
Therapeutics: Investigated for potential therapeutic applications, such as anticancer agents.
Industry
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Coatings: Applied in specialized coatings for enhanced durability and resistance.
Wirkmechanismus
The compound’s mechanism of action involves interactions at the molecular level, particularly with its iridium center. The iridium can engage in electron transfer processes, influencing various pathways:
Molecular Targets: Potential targets include enzymes or receptors in biological systems.
Pathways Involved: Electron transfer pathways, redox reactions, and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.
Iridium(III) Complexes: Other iridium complexes with different ligands.
Uniqueness
Fluorination: The high degree of fluorination imparts unique electronic properties.
Iridium Center: The presence of iridium provides distinct catalytic and electronic characteristics.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C34H16F18IrN4P |
|---|---|
Molekulargewicht |
1045.7 g/mol |
IUPAC-Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C12H5F5N.C10H6F2N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
PCKUIWJUQPSZPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=NC=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
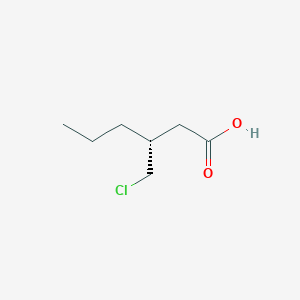

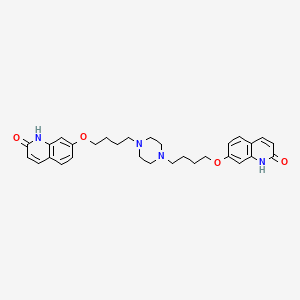
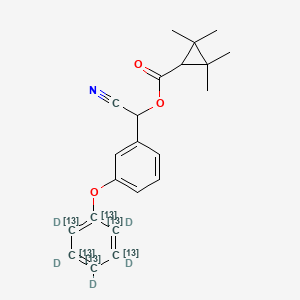
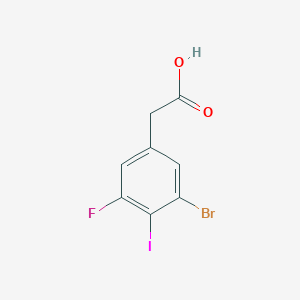
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
